
Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C14H19NO2 It is known for its unique structure, which includes a carbamic acid moiety linked to a phenylmethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester typically involves the reaction of (1-methyl-4-pentenyl)amine with phenylmethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenylmethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbamic acid, which then exerts its effects through various biochemical pathways. The specific molecular targets and pathways depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (1-methyl-4-pentenyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (1-methyl-4-pentenyl)-, ethyl ester
Uniqueness
Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester is unique due to its phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
78329-35-8 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
benzyl N-hex-5-en-2-ylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-3-4-8-12(2)15-14(16)17-11-13-9-6-5-7-10-13/h3,5-7,9-10,12H,1,4,8,11H2,2H3,(H,15,16) |
InChI-Schlüssel |
UDCBOIZIOVLMBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B15124182.png)

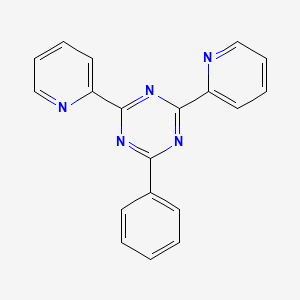
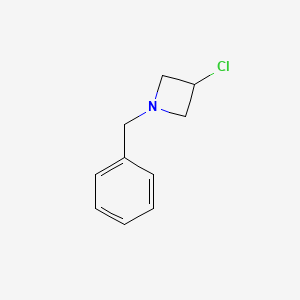
![[(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate](/img/structure/B15124224.png)
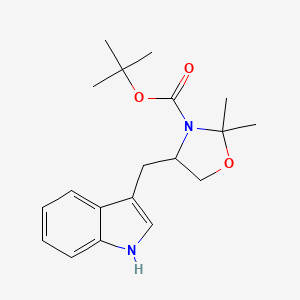
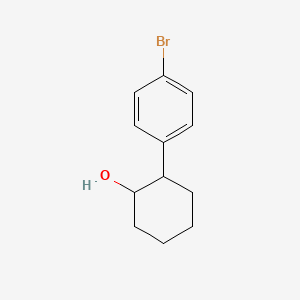
![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B15124239.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
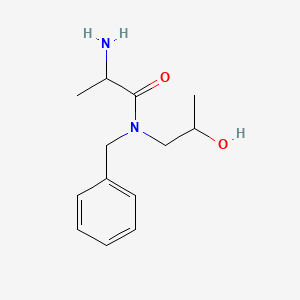
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
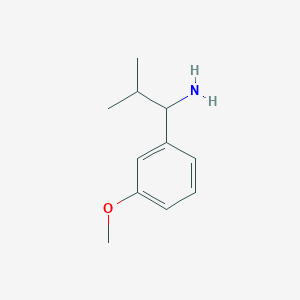
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
